2,3-Dimethylbutanoic acid

Analytical Chemistry Chromatography Natural Product Identification

2,3-Dimethylbutanoic acid (CAS 14287-61-7) is a branched C6 carboxylic acid characterized by methyl substituents at positions 2 and 3 of the butanoic acid backbone. With a molecular weight of 116.16 g/mol and a density of 0.944 g/cm³, this compound exists as a chiral molecule due to the methyl group at the 2-position, yielding two enantiomeric forms.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 14287-61-7
Cat. No. B105101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylbutanoic acid
CAS14287-61-7
Synonyms2,3-Dimethylbutanoic Acid;  α,β-Dimethyl-Butyric Acid;  _x000B_(±)-2,3-Dimethylbutanoic Acid;  (±)-2,3-Dimethylbutyric Acid;  2,3-Dimethylbutanoic Acid;  2,3-Dimethylbutyric Acid
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(=O)O
InChIInChI=1S/C6H12O2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3,(H,7,8)
InChIKeyXFOASZQZPWEJAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylbutanoic Acid (CAS 14287-61-7) for Research and Industrial Procurement


2,3-Dimethylbutanoic acid (CAS 14287-61-7) is a branched C6 carboxylic acid characterized by methyl substituents at positions 2 and 3 of the butanoic acid backbone [1]. With a molecular weight of 116.16 g/mol and a density of 0.944 g/cm³, this compound exists as a chiral molecule due to the methyl group at the 2-position, yielding two enantiomeric forms . It is primarily utilized as a pharmaceutical intermediate and building block in organic synthesis, where its unique steric and electronic properties, arising from the vicinal dimethyl substitution pattern, differentiate it from other hexanoic acid isomers and branched carboxylic acids .

Why 2,3-Dimethylbutanoic Acid Cannot Be Substituted by Generic Hexanoic Acid Isomers


Generic substitution among hexanoic acid isomers is precluded by substantial differences in physicochemical properties and chromatographic behavior. The specific vicinal dimethyl substitution in 2,3-dimethylbutanoic acid imparts a unique steric environment and electron distribution that directly influences its reactivity, boiling point, and retention characteristics in analytical separations . As demonstrated by experimental retention index (RI) data, esters of 2,3-dimethylbutanoic acid exhibit distinct elution profiles on both polar and non-polar GC columns compared to esters of 2-ethylbutanoic, 2,2-dimethylbutanoic, 3,3-dimethylbutanoic, 2-methylpentanoic, 3-methylpentanoic, 4-methylpentanoic, and hexanoic acids [1]. These differences are critical for applications requiring precise analytical identification or specific steric interactions in synthetic pathways, making interchangeability infeasible.

Quantitative Differentiation Evidence for 2,3-Dimethylbutanoic Acid Versus Structural Analogs


GC Retention Index Differentiation from Other Hexanoic Acid Esters

Esters of 2,3-dimethylbutanoic acid exhibit distinct retention index (RI) values that differentiate them from esters of other hexanoic acid isomers, enabling unambiguous identification in complex mixtures. On a non-polar DB-5MS GC column, the 3-phenylpropyl ester of 2,3-dimethylbutanoic acid has an RI of 1564, compared to 1529 for 2,2-dimethylbutanoic acid ester, 1538 for 3,3-dimethylbutanoic acid ester, and 1579 for 2-methylpentanoic acid ester [1]. On a polar HP-Innowax column, the RI is 2051, versus 1981 for 2,2-dimethylbutanoic acid ester, 2013 for 3,3-dimethylbutanoic acid ester, and 2081 for 2-methylpentanoic acid ester [1]. These differences, validated with triplicate analyses showing <1 RI unit precision, provide a robust basis for chromatographic resolution and identification [1].

Analytical Chemistry Chromatography Natural Product Identification

Synthesis Process Advantage: Non-Toxic Carbonylation Route

A patented carbonylation-based synthesis method for 2,3-dimethylbutanoic acid offers distinct safety and atom-economy advantages over traditional routes that employ toxic iodomethane or corrosive hydroiodic acid [1]. The novel process utilizes 2-methyl-2-butene, a rhodium catalyst, and synthesis gas (CO/H₂) to produce 2,3-dimethylbutanal, which is subsequently oxidized to the target acid [1]. This method completely avoids the use of iodomethane, a Class 3 carcinogen, and hydroiodic acid, a strong corrosive agent, thereby reducing occupational exposure risks and hazardous waste generation [1]. While direct comparative yield data for the specific compound are not provided, the patent highlights the atom-economic nature of hydroformylation and the use of readily available, less hazardous starting materials as key differentiators from prior art methods [1].

Green Chemistry Process Development Pharmaceutical Intermediates

Physical Property Differentiation: Boiling Point, Density, and LogP

2,3-Dimethylbutanoic acid possesses distinct physical properties that differentiate it from other hexanoic acid isomers and serve as criteria for selection in applications sensitive to volatility, hydrophobicity, or phase behavior. Its predicted boiling point is 190.7 ± 8.0 °C at 760 mmHg, and its density is 0.9 ± 0.1 g/cm³ . The predicted octanol-water partition coefficient (LogP) is 1.47 , with an experimental LogP reported as 1.363 [1]. In comparison, the unbranched analog, hexanoic acid, has a boiling point of 205 °C and a LogP of 1.92 [2]. The lower boiling point and LogP of 2,3-dimethylbutanoic acid relative to hexanoic acid are consistent with the increased branching, which reduces intermolecular interactions and increases volatility .

Physical Chemistry Property Prediction Compound Selection

Chiral Center Utility in Asymmetric Synthesis and Chiral Recognition Studies

The methyl group at the 2-position of 2,3-dimethylbutanoic acid confers chirality, making the compound available as two enantiomers, (R)- and (S)-2,3-dimethylbutanoic acid [1]. This stereogenic center is absent in symmetrically substituted analogs such as 2,2-dimethylbutanoic acid and 3,3-dimethylbutanoic acid, which are achiral [2]. The chiral nature of 2,3-dimethylbutanoic acid enables its use as a chiral building block in asymmetric synthesis and as a probe in chiral recognition studies, whereas its achiral analogs cannot serve these functions . Quantitative enantiomeric excess (ee) and specific rotation values are supplier-dependent, but the presence of the chiral center is a categorical differentiator that directly impacts procurement decisions for stereoselective applications [1].

Asymmetric Synthesis Chiral Building Blocks Stereochemistry

Optimal Application Scenarios for 2,3-Dimethylbutanoic Acid Driven by Quantitative Evidence


Analytical Standard for GC-MS Identification of Branched Fatty Acid Esters in Natural Products

Given the validated and distinct retention indices for esters of 2,3-dimethylbutanoic acid on both polar and non-polar GC columns [1], this compound serves as an essential reference standard in natural product chemistry and metabolomics. Researchers analyzing essential oils or biological extracts can use 2,3-dimethylbutanoic acid and its esters to calibrate retention times and confirm the identity of unknown branched-chain fatty acid derivatives, leveraging the reported RI values (1564 on DB-5MS; 2051 on HP-Innowax for the 3-phenylpropyl ester) to resolve isomeric mixtures that co-elute with other hexanoates [1].

Green Synthesis of Pharmaceutical Intermediates

The patented carbonylation route to 2,3-dimethylbutanoic acid, which avoids toxic iodomethane and corrosive hydroiodic acid, positions this compound as a preferred intermediate for pharmaceutical manufacturers committed to green chemistry principles [2]. This synthesis method not only enhances worker safety but also reduces hazardous waste streams and associated disposal costs, making it an attractive option for large-scale production of active pharmaceutical ingredients (APIs) that require this specific branched acid motif [2].

Chiral Building Block for Enantioselective Synthesis

The inherent chirality of 2,3-dimethylbutanoic acid, absent in symmetrically substituted isomers like 2,2-dimethylbutanoic acid and 3,3-dimethylbutanoic acid [3], makes it a valuable scaffold for constructing enantiomerically pure molecules. In asymmetric synthesis, the (R)- or (S)-enantiomers can be used as chiral auxiliaries or starting materials for the preparation of bioactive compounds where stereochemistry dictates pharmacological activity, such as in the development of antiallodynic and anticonvulsant amide and urea derivatives [4].

Volatility-Driven Purification in Fine Chemical Manufacturing

With a boiling point approximately 14 °C lower than that of linear hexanoic acid (190.7 °C vs. 205 °C) and a lower LogP , 2,3-dimethylbutanoic acid offers practical advantages in purification by distillation and in liquid-liquid extraction processes. These physical property differences, stemming from the vicinal dimethyl branching, can be exploited to achieve higher purity and yield in downstream processing, thereby reducing manufacturing costs and improving overall process efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dimethylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.